molecular formula C11H11N9OS B6506908 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428359-04-9

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Numéro de catalogue: B6506908
Numéro CAS: 1428359-04-9
Poids moléculaire: 317.33 g/mol
Clé InChI: ZLCKVFHZVJSNQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a heterocyclic compound featuring a tetrazole ring linked via a sulfanyl group to an acetamide moiety, which is further substituted with a pyrimidine-pyrazole hybrid scaffold. The tetrazole group is a well-known bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The pyrimidine-pyrazole moiety may contribute to interactions with biological targets such as kinases or receptors, as seen in related compounds .

Propriétés

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N9OS/c1-19-11(16-17-18-19)22-6-10(21)15-8-5-9(13-7-12-8)20-4-2-3-14-20/h2-5,7H,6H2,1H3,(H,12,13,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCKVFHZVJSNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

Compound Name Core Structure Differences Key Substituents Biological Activity (If Reported) Reference
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide Tetrazole-sulfanyl-acetamide + pyrimidine-pyrazole Pyrimidin-4-yl with pyrazole at position 6 Not explicitly reported N/A
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole-sulfanyl-acetamide 4-Ethylphenyl and pyridinyl-triazole Orco agonist (olfaction studies)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide Triazole-sulfanyl-acetamide 4-Isopropylphenyl and pyridinyl-triazole Orco agonist
FP1-12 Hydroxyacetamide Derivatives Triazole/imidazolone-sulfanyl-hydroxyacetamide Hydroxyacetamide with phenyl/imidazolone substituents Antiproliferative (cancer cell lines)
N-[(3S)-1,1-dioxo-1$l^{6}-thiolan-3-yl]-N-ethyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide Tetrazole-sulfanyl-acetamide with thiolan-3-yl and ethyl Thiolan-3-yl and ethyl groups on acetamide nitrogen Molecular weight: 343.45 g/mol

Key Observations :

  • Tetrazole vs. Triazole : The main compound’s tetrazole group may confer greater metabolic stability compared to triazole-containing analogues like VUAA-1 and OLC-12, as tetrazoles resist oxidative degradation .
  • Pyrimidine derivatives are often associated with kinase inhibition, while pyrazole moieties may enhance solubility .

Key Observations :

  • The main compound’s synthesis likely parallels methods for triazole analogues (e.g., thiol-acetamide coupling), but tetrazole-thiol intermediates may require specialized handling due to higher acidity .
  • highlights zeolite catalysis for hydroxyacetamide derivatives, suggesting that similar green chemistry approaches could apply to the main compound .

Table 3: Activity and Pharmacokinetic Comparison

Compound Reported Activity Molecular Weight (g/mol) LogP (Predicted) Metabolic Stability
Main Compound Not explicitly reported ~400 (estimated) ~2.5 High (tetrazole bioisostere)
VUAA-1 Orco agonist (EC₅₀ ~1–10 µM) 397.5 3.8 Moderate (triazole prone to oxidation)
FP1-12 Derivatives Antiproliferative (IC₅₀ ~5–20 µM) 350–450 2.0–4.0 Variable (hydroxyacetamide)
N-[(3S)-1,1-dioxo-thiolan-3-yl]-...acetamide Not reported 343.45 1.2 High (tetrazole + sulfone)

Key Observations :

  • The main compound’s pyrimidine-pyrazole group may lower LogP compared to VUAA-1’s aromatic substituents, improving aqueous solubility .
  • Tetrazole-based compounds generally exhibit superior metabolic stability over triazoles, aligning with trends in ’s derivative .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.